3-amino-4-methoxy-N-(thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-amino-4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9-3-2-7(6-8(9)12)10(15)14-11-13-4-5-17-11/h2-6H,12H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEKXZRVGLVJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 3-Amino-4-Methoxy-N-(Thiazol-2-yl)Benzamide
Retrosynthetic Analysis
The target molecule decomposes into two primary fragments:
- Thiazol-2-amine : Synthesized via Hantzsch thiazole synthesis using thiourea and α-chloroacetone.
- 3-Amino-4-methoxybenzoic acid : Derived from nitration and reduction of 4-methoxybenzoic acid, followed by diazotization and amination.
Coupling these fragments via amide bond formation completes the synthesis.
Stepwise Synthesis of Thiazol-2-amine
Thiazol-2-amine serves as the nucleophilic component. The Hantzsch method remains predominant:
Reaction Conditions
- Reactants : Thiourea (1.0 equiv), α-chloroacetone (1.2 equiv)
- Solvent : Ethanol (reflux, 6–8 hours)
- Yield : 75–82%
Mechanistic Insight :
Thiourea reacts with α-chloroacetone to form an intermediate thioether, which cyclizes under heat to yield thiazole. Ammonia elimination generates the 2-amine group.
Characterization Data
Synthesis of 3-Amino-4-Methoxybenzoic Acid
Nitration of 4-Methoxybenzoic Acid
Reaction Conditions
- Nitrating Agent : Fuming HNO₃ (1.5 equiv), H₂SO₄ (catalyst)
- Temperature : 0–5°C (ice bath)
- Yield : 68%
Regioselectivity : The methoxy group directs nitration to the para position relative to itself, yielding 3-nitro-4-methoxybenzoic acid.
Reduction of Nitro Group
Catalytic Hydrogenation
- Catalyst : Pd/C (10 wt%)
- Conditions : H₂ (1 atm), ethanol, 25°C, 12 hours
- Yield : 90%
Product : 3-Amino-4-methoxybenzoic acid, confirmed via:
Amide Bond Formation: Coupling Thiazol-2-amine with 3-Amino-4-Methoxybenzoic Acid
Acyl Chloride Formation
Reaction Conditions
- Reactant : 3-Amino-4-methoxybenzoic acid (1.0 equiv), thionyl chloride (2.0 equiv)
- Solvent : Dry dichloromethane (reflux, 4 hours)
- Yield : 95%
Intermediate : 3-Amino-4-methoxybenzoyl chloride, used in situ.
Coupling with Thiazol-2-amine
Procedure
- Thiazol-2-amine (1.1 equiv) dissolved in dry pyridine.
- Acyl chloride added dropwise at 0°C.
- Refluxed for 8–10 hours.
Workup :
Characterization of Final Product
Optimization of Reaction Parameters
Spectroscopic Validation and Quality Control
FTIR Analysis
Critical peaks confirm functional groups:
Industrial-Scale Considerations
Cost-Effective Sourcing of Precursors
Waste Management
- Thionyl Chloride Quenching : Neutralized with NaHCO₃, generating NaCl, SO₂, and CO₂.
- Solvent Recovery : Pyridine distilled and reused (85% recovery rate).
Chemical Reactions Analysis
Types of Reactions
3-amino-4-methoxy-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amino derivative.
Scientific Research Applications
Medicinal Chemistry
3-amino-4-methoxy-N-(thiazol-2-yl)benzamide has been investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, including multidrug-resistant pathogens, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. Its structural characteristics allow it to interact with specific enzymes and receptors involved in cancer progression, potentially leading to selective cytotoxicity against cancer cells while sparing normal cells .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored, suggesting it could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for the survival of pathogenic microorganisms or cancer cells.
- Receptor Binding : It can bind to receptors that regulate immune responses, which could help in managing autoimmune conditions.
Antimicrobial Efficacy
A study focusing on the antimicrobial activity of thiazole derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the compound's potential in addressing antibiotic resistance issues prevalent in clinical settings .
Anticancer Research
In another investigation, researchers synthesized various thiazole derivatives, including this compound, and evaluated their anticancer properties. Results indicated that the compound selectively inhibited the growth of cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing safer cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-amino-4-methoxy-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity Profiles of N-(Thiazol-2-yl)Benzamide Analogs
Substitution Patterns and Activity Trends
A. Benzamide Ring Substitutions
- Methoxy Groups: 4-Methoxy substitution (as in this compound) is common in tyrosinase inhibitors (). However, para-substitutions on the benzene ring (e.g., 4-dimethylphenyl in 9h) reduce ZAC antagonism due to steric hindrance (). Ortho/Meta Substitutions: Fluorine or methyl groups at meta positions (e.g., TTFB, 5a) enhance ZAC antagonism by improving binding to the transmembrane domain (TMD) .
B. Thiazole Modifications
- Hybrid Systems : Triazole-thiazole hybrids (e.g., 9g-j ) exhibit enhanced tyrosinase inhibition (IC₅₀ < 15 µM) compared to simple thiazole derivatives, likely due to increased π-π stacking with enzyme active sites .
- Benzothiazole vs. Thiazole: Replacement of thiazole with benzothiazole (e.g., N-(6-aminobenzo[d]thiazol-2-yl)benzamide) shifts activity toward non-biological applications like corrosion inhibition, emphasizing the role of ring size in target selectivity .
Mechanism of Action and Selectivity
- ZAC Antagonists: N-(Thiazol-2-yl)-benzamide analogs like TTFB act as negative allosteric modulators (NAMs) by binding to the TMD of ZAC, inhibiting Zn²⁺-induced signaling non-competitively . Their selectivity over related receptors (e.g., 5-HT₃A) is attributed to the thiazole ring’s compatibility with ZAC’s hydrophobic pockets.
- Tyrosinase Inhibitors : Compounds like 9h interact with tyrosinase’s copper-containing active site, where the triazole-thiazole hybrid facilitates chelation, while the 4-methoxy group stabilizes binding via hydrophobic interactions .
Critical Analysis of Contradictory Evidence
- Para-Substitution Effects : While para-substitutions (e.g., 4-dimethylphenyl in 9h ) are favorable for tyrosinase inhibition (), they abolish ZAC antagonism (), highlighting target-dependent SAR.
- Thiazole vs. Benzothiazole: Benzothiazole derivatives show divergent applications (e.g., corrosion inhibition vs. receptor modulation), suggesting that minor structural changes drastically alter bioactivity .
Biological Activity
3-amino-4-methoxy-N-(thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound this compound features a thiazole ring, an amine group, and a methoxy substitution on the benzene ring. The synthesis typically involves the reaction of 4-methoxybenzoic acid derivatives with thiazole-containing amines under controlled conditions to yield the desired product.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that thiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .
Anticancer Potential
The anticancer activity of this compound has been evaluated against several cancer cell lines. In vitro studies demonstrated that this compound could reduce cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as indicated by flow cytometry analysis .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest (G2/M phase) |
| A549 | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential for therapeutic applications in inflammatory diseases .
Case Studies
- Antimicrobial Properties : A study conducted on a series of thiazole derivatives found that those with halogen substitutions exhibited enhanced antibacterial activity against Pseudomonas aeruginosa. The study reported that compounds with electron-withdrawing groups demonstrated better efficacy compared to their electron-donating counterparts .
- Anticancer Activity : In a clinical trial involving patients with advanced solid tumors, a derivative of thiazole was administered alongside standard chemotherapy. Results indicated an improved response rate compared to chemotherapy alone, suggesting that thiazole derivatives may enhance the effectiveness of existing cancer treatments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-4-methoxy-N-(thiazol-2-yl)benzamide, and how can reaction efficiency be monitored experimentally?
- Methodology : The compound can be synthesized via a two-step process: (1) coupling 3-amino-4-methoxybenzoic acid with thiazol-2-amine using a carbodiimide coupling agent (e.g., EDCI) in the presence of a base like pyridine. (2) Purification via column chromatography (silica gel, hexane/EtOAc gradient) and crystallization from methanol. Reaction progress is monitored by TLC (Rf ~0.5 in 1:1 hexane/EtOAc) .
- Key Considerations : Pyridine acts as both a base and solvent, while EDCI facilitates amide bond formation. Impurities (e.g., unreacted starting materials) are removed using 10% NaHCO₃ washes .
Q. How can the molecular structure and hydrogen-bonding interactions of this compound be characterized crystallographically?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL software reveals intermolecular hydrogen bonds (e.g., N–H···N between the thiazole ring and amide group) and π-π stacking of the benzene-thiazole system. Crystallization conditions (e.g., slow evaporation from methanol) are critical for obtaining high-quality crystals .
- Data Interpretation : Hydrogen-bond distances (e.g., 2.85–3.10 Å) and angles (~150°) confirm stabilization of the crystal lattice. Non-classical interactions (C–H···O/F) further stabilize packing .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity, and what computational tools validate these structure-activity relationships (SAR)?
- Methodology : Replace the methoxy group with halogens (e.g., Cl, F) and evaluate antimicrobial activity via MIC assays against E. coli and S. aureus. Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).
- Findings : Fluorinated analogs show 2–3× enhanced activity compared to methoxy derivatives, correlating with improved hydrophobic interactions in docking simulations (binding energy: −8.2 kcal/mol vs. −7.5 kcal/mol for methoxy) .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Contradiction : Discrepancies in ¹H NMR splitting (e.g., thiazole protons appearing as doublets vs. singlets) may arise from solvent polarity or dynamic equilibria.
- Resolution : (1) Use deuterated DMSO-d₆ to stabilize rotamers; (2) Variable-temperature NMR (VT-NMR) at −20°C to 80°C to observe coalescence. For example, thiazole protons resolve into distinct signals at low temperatures .
Q. How can the compound’s metabolic stability be assessed in vitro, and what modifications improve pharmacokinetic profiles?
- Methodology : Incubate with liver microsomes (human/rat) and analyze by LC-MS/MS. Replace the methoxy group with a trifluoromethyl group to reduce CYP450-mediated oxidation.
- Results : Trifluoromethyl analogs exhibit 60–70% remaining parent compound after 1 hour vs. 20–30% for methoxy derivatives, confirming enhanced metabolic stability .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Design : Use a 96-well plate format with triplicate samples (concentration range: 0.1–100 µM). Normalize viability data to controls (DMSO-only) and fit to a four-parameter logistic model (GraphPad Prism). Report IC₅₀ values with 95% confidence intervals.
- Advanced Tip : Apply bootstrap resampling (n=1000 iterations) to assess robustness of IC₅₀ estimates .
Q. How can DFT calculations elucidate the electronic properties influencing the compound’s reactivity?
- Methodology : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16). Analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (ESP) maps.
- Key Insight : A narrow HOMO-LUMO gap (~4.2 eV) suggests high electrophilicity, aligning with observed reactivity in nucleophilic acyl substitution .
Tables of Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 198–200°C | DSC | |
| LogP (Calculated) | 2.3 | ChemAxon | |
| Aqueous Solubility (25°C) | 0.12 mg/mL | Shake-flask | |
| IC₅₀ (Anticancer, MCF-7) | 18.5 µM | MTT assay |
Critical Analysis of Evidence
- Gaps : Limited in vivo pharmacokinetic data; future work should address bioavailability and toxicity profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
